molecular formula C12H17N3O B7629347 N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide

N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide

Katalognummer B7629347
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: UKTQATCCJPBOAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized by researchers at the pharmaceutical company Pfizer, and subsequent studies have explored its mechanism of action and potential uses in treating various diseases.

Wirkmechanismus

N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide works by inhibiting a protein called bromodomain and extra-terminal domain (BET), which plays a key role in regulating gene expression. By inhibiting BET, N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide can alter the expression of genes involved in cell growth, inflammation, and other processes. This makes it a promising candidate for treating diseases where gene expression plays a role in disease progression.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide can induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and reduce inflammation. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in clinical settings.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide in lab experiments is its specificity for BET inhibition, which reduces the risk of off-target effects. Additionally, its favorable pharmacokinetic profile makes it easy to administer and monitor in animal studies. However, one limitation is that it may not be effective in all types of cancer or inflammatory diseases, and more research is needed to determine its optimal therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide research. One area of interest is exploring its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness. Additionally, researchers may investigate its potential use in treating other diseases where gene expression plays a role, such as neurodegenerative diseases. Finally, further studies may be needed to optimize the synthesis of N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide and develop more efficient and cost-effective production methods.

Synthesemethoden

The synthesis of N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-cyanopyridine with cyclopropylmagnesium bromide. The resulting intermediate is then reacted with isopropylamine to form the final product, N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide has been the subject of numerous scientific studies, with researchers exploring its potential uses in treating a variety of diseases. One area of particular interest is cancer, as N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(2)14-11-10(4-3-7-13-11)12(16)15-9-5-6-9/h3-4,7-9H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQATCCJPBOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.